
Platinum--uranium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–uranium (1/1) is an intermetallic compound formed by the combination of platinum and uranium in a 1:1 atomic ratio This compound is part of the broader category of uranium-platinum intermetallics, which are known for their unique physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum–uranium (1/1) typically involves the direct fusion of pure platinum and uranium metals. The reaction is carried out under high-temperature conditions to ensure complete alloying of the two metals. The process can be summarized as follows:
Direct Fusion: Platinum and uranium metals are weighed in stoichiometric amounts and placed in a high-temperature furnace.
Reduction Method: Another method involves the reduction of uranium dioxide with hydrogen in the presence of platinum.
Industrial Production Methods
Industrial production of platinum–uranium (1/1) involves similar high-temperature fusion techniques but on a larger scale. The process requires precise control of temperature and atmosphere to prevent contamination and ensure the purity of the final product. The use of inert gas atmospheres, such as argon, is common to prevent oxidation during the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–uranium (1/1) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Other metal halides or oxides under controlled conditions.
Major Products Formed
Oxidation: Uranium oxides (e.g., UO2) and platinum oxides (e.g., PtO2).
Reduction: Metallic uranium and platinum.
Substitution: New intermetallic compounds depending on the substituent metals.
Wissenschaftliche Forschungsanwendungen
Platinum–uranium (1/1) has several scientific research applications:
Nuclear Technology: Due to its unique properties, it is studied for potential use in nuclear reactors and as a material for nuclear fuel cladding.
Materials Science: The compound’s high melting point and stability make it a candidate for high-temperature applications and advanced materials research.
Biomedical Research: While not as common, the compound’s unique properties may be explored for specialized biomedical applications, particularly in radiation therapy.
Wirkmechanismus
The mechanism by which platinum–uranium (1/1) exerts its effects is primarily related to its physical and chemical stability. The compound’s high melting point and resistance to oxidation make it suitable for high-temperature applications. In nuclear technology, its ability to withstand radiation damage and maintain structural integrity is crucial. The interaction between platinum and uranium atoms at the molecular level contributes to the compound’s unique properties, such as enhanced catalytic activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–uranium (3/1): Another intermetallic compound with a different stoichiometric ratio, known for its superconducting properties at low temperatures.
Platinum–ruthenium: An intermetallic compound with similar catalytic properties but different structural characteristics.
Platinum–iridium: Known for its high corrosion resistance and use in high-precision applications.
Uniqueness
Platinum–uranium (1/1) is unique due to its specific atomic ratio, which imparts distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
12535-18-1 |
|---|---|
Molekularformel |
PtU |
Molekulargewicht |
433.11 g/mol |
IUPAC-Name |
platinum;uranium |
InChI |
InChI=1S/Pt.U |
InChI-Schlüssel |
CISBBXZTPYOKKX-UHFFFAOYSA-N |
Kanonische SMILES |
[Pt].[U] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


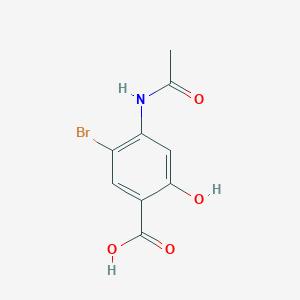
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
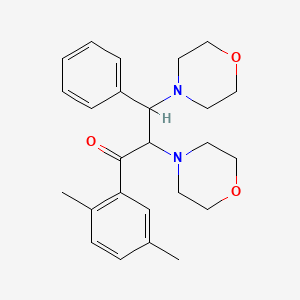
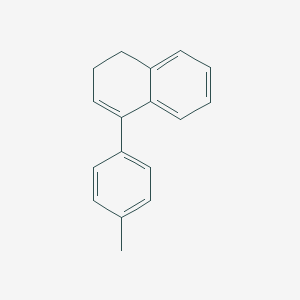
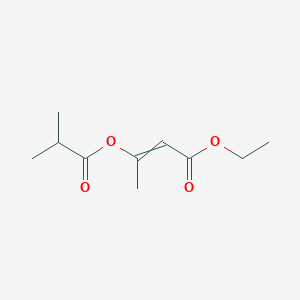

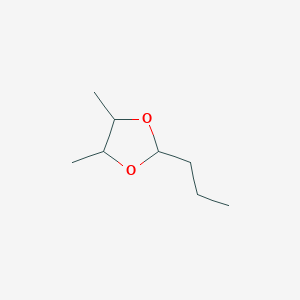

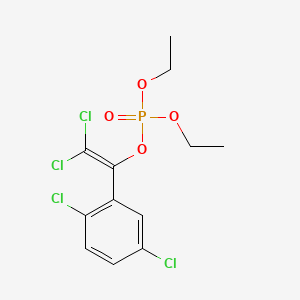
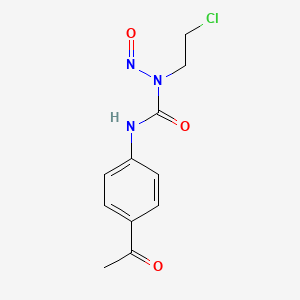

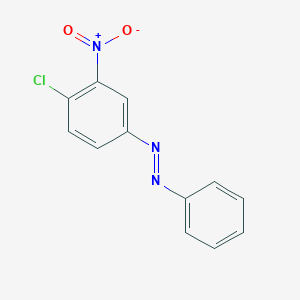
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)

